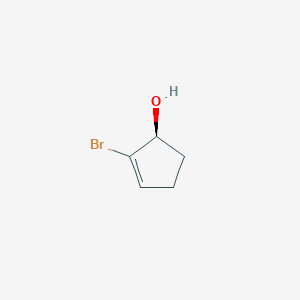
2-Cyclopenten-1-ol, 2-bromo-, (1S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-ol, 2-bromo-, (1S)- is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of cyclopentenol, featuring a five-membered ring structure with a hydroxyl group and a bromine atom attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-ol, 2-bromo-, (1S)- can be achieved through several methods. One common approach involves the bromination of cyclopentenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclopentene ring .
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-ol, 2-bromo-, (1S)- may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-ol, 2-bromo-, (1S)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a different functional group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of cyclopentenol derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of cyclopentenone or cyclopentanal derivatives.
Reduction: Formation of cyclopentanol or other reduced derivatives.
Applications De Recherche Scientifique
2-Cyclopenten-1-ol, 2-bromo-, (1S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-ol, 2-bromo-, (1S)- involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentenone: A related compound with a ketone functional group instead of a hydroxyl group.
Cyclopentanol: The non-brominated analog of 2-Cyclopenten-1-ol, 2-bromo-, (1S)-.
Cyclopentene: The parent hydrocarbon without any functional groups.
Uniqueness
2-Cyclopenten-1-ol, 2-bromo-, (1S)- is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclopentene ringThe bromine atom enhances its electrophilicity, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
156768-85-3 |
|---|---|
Formule moléculaire |
C5H7BrO |
Poids moléculaire |
163.01 g/mol |
Nom IUPAC |
(1S)-2-bromocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2/t5-/m0/s1 |
Clé InChI |
HVTLYEBHUKZJCL-YFKPBYRVSA-N |
SMILES isomérique |
C1C[C@@H](C(=C1)Br)O |
SMILES canonique |
C1CC(C(=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



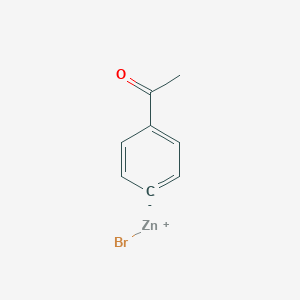
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)
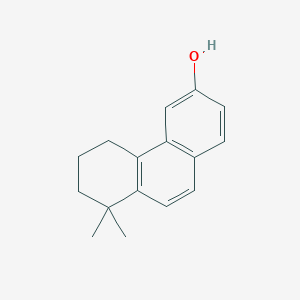
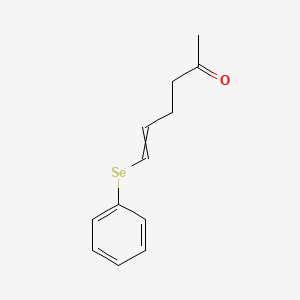
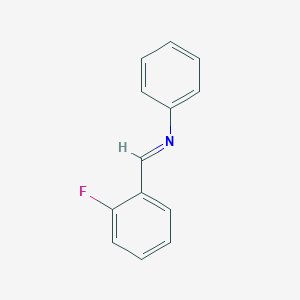
![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)

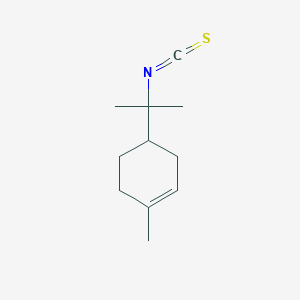
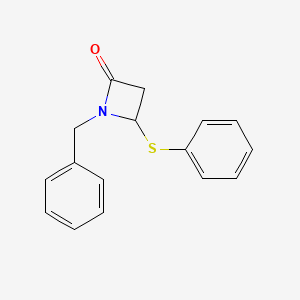
![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
